molecular formula C17H12N2O4S B4997967 4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole

4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole

Cat. No.: B4997967
M. Wt: 340.4 g/mol
InChI Key: DMWYBZRZWNQZDP-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole is a complex organic compound that features a benzodioxin ring, a nitrophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the benzodioxin and thiazole intermediates with a nitrophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can reduce the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Quinones, carboxylic acids, or other oxidized derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-phenyl-1,3-thiazole: Lacks the nitro group, potentially altering its reactivity and applications.

    4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(4-nitrophenyl)-1,3-thiazole: Similar structure but with the nitro group in a different position, which could affect its chemical properties and biological activity.

Uniqueness

The presence of both the benzodioxin and nitrophenyl groups in 4-(2,3-Dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole makes it unique compared to other similar compounds. This combination of functional groups can impart distinct electronic, steric, and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(3-nitrophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-19(21)12-5-3-4-11(8-12)17-18-13(10-24-17)16-9-22-14-6-1-2-7-15(14)23-16/h1-8,10,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWYBZRZWNQZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=CSC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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